2-Anilino-5-aryloxazole 24

FLuc reporter gene assay interference Kinase inhibitor luciferase profiling VEGFR2 inhibitor selectivity

2-Anilino-5-aryloxazole 24 (CAS 135307-33-4, also designated compound 5 or GW549390X) is the simplest, unsubstituted member of a novel class of VEGFR2 tyrosine kinase inhibitors first disclosed by GlaxoSmithKline. It serves as the parent scaffold from which more potent analogs (e.g., compound 39, IC50 ≈ 22 nM) were optimized.

Molecular Formula C18H17ClN2O4S
Molecular Weight 392.9 g/mol
Cat. No. B10755147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilino-5-aryloxazole 24
Molecular FormulaC18H17ClN2O4S
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C18H17ClN2O4S/c1-3-26(22,23)12-8-9-16(24-2)15(10-12)21-18-20-11-17(25-18)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeyQAAZSECJUMWUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-5-aryloxazole 24 (GW549390X): VEGFR2 Kinase Parent Scaffold and Dual FLuc Inhibitor


2-Anilino-5-aryloxazole 24 (CAS 135307-33-4, also designated compound 5 or GW549390X) is the simplest, unsubstituted member of a novel class of VEGFR2 tyrosine kinase inhibitors first disclosed by GlaxoSmithKline . It serves as the parent scaffold from which more potent analogs (e.g., compound 39, IC50 ≈ 22 nM) were optimized. Beyond VEGFR2 inhibition, compound 24 was later identified as a dual inhibitor of Firefly Luciferase (FLuc; IC50 0.26 µM), a property that distinguishes it from both more potent VEGFR2 inhibitors in its series and unrelated kinase chemotypes . This dual activity is critical for assay design in FLuc-based reporter screens.

Why 2-Anilino-5-aryloxazole 24 Cannot Be Exchanged with Other Class Members


Substituting 2-anilino-5-aryloxazole 24 with a more potent VEGFR2 analog from the same series (e.g., compound 39, IC50 22 nM) would abolish the ability to probe FLuc-dependent confounding effects in high-throughput screens, because those optimized analogs lose the pronounced FLuc inhibitory activity (FLuc IC50 >10 µM for many) . Conversely, substituting compound 24 with a generic FLuc inhibitor (e.g., resveratrol) would sacrifice the well-characterized VEGFR2 binding mode confirmed by X-ray crystallography of the oxazole hinge-binding motif . The dual FLuc–VEGFR2 profile of compound 24 is not shared by any single aminoheterocycle chemotype.

Quantitative Differentiators for 2-Anilino-5-aryloxazole 24 Relative to Closest Analogs


FLuc Inhibition: Compound 24 Is 4.6-Fold Selective for Firefly Luciferase over VEGFR2, Unlike Class-Leading Analogs

2-Anilino-5-aryloxazole 24 (GW549390X) inhibits Firefly Luciferase with an IC50 of 0.26 µM, a potency that exceeds its VEGFR2 inhibition (IC50 1.2 µM) by 4.6-fold . In contrast, the more optimized VEGFR2 inhibitor from the same series, GW572401X (compound 39 analog), shows an 870-fold preference for VEGFR2 over FLuc . This difference means compound 24 is a positive-control inducer of false hits in FLuc reporter assays, whereas class-leading analogs are not.

FLuc reporter gene assay interference Kinase inhibitor luciferase profiling VEGFR2 inhibitor selectivity

VEGFR2 Potency Deficit: Compound 24 Is 55- to 67-Fold Less Potent than Oxazole 39 Against VEGFR2 Kinase

In the primary enzymatic assay, 2-anilino-5-aryloxazole 24 displays a VEGFR2 IC50 of 1.2 µM (1200 nM) measured by radiometric 33P-ATP incorporation . The fully optimized analog oxazole 39 (2-anilino-5-aryloxazole 39) achieves an IC50 of 22 nM in the same assay system . This 55-fold potency gap makes compound 24 an ideal negative control or “weak VEGFR2 comparator” for evaluating the contribution of the 5-aryl and aniline substituents to kinase binding affinity.

VEGFR2 kinase inhibition Structure-activity relationship Lead optimization

Minimal Structural Complexity: Compound 24 Lacks the 5-Ethylsulfonyl-2-Methoxyphenyl and 3-Pyridyl Substituents Critical for High Affinity

X-ray crystallography of VEGFR2 bound to oxazole 39 (PDB 1Y6A) reveals that the 5-ethylsulfonyl-2-methoxyphenyl aniline group occupies a hydrophobic back pocket and makes critical hydrogen bonds, while the 3-pyridyl substituent on the 5-phenyl ring engages a distinct orientation . Compound 24 lacks both substituents—it bears only unsubstituted phenyl rings at both the aniline and 5-aryl positions—resulting in substantially reduced burial of hydrophobic surface area and fewer polar contacts. This structural difference directly explains the >50-fold lower VEGFR2 affinity and is confirmed by comparison with oxazole 46 (PDB 1Y6B), which differs only in pyridyl nitrogen orientation .

Molecular recognition Hinge-binding motif Ligand efficiency

FLuc ATP-Competitive Binding via the Aniline Side Chain Is Unique to the Unsubstituted Scaffold

Compound 24 inhibits FLuc through ATP-competitive binding mediated by its aniline side chain occupying the FLuc ATP pocket . Within the GSK PKIS library of 367 kinase inhibitors, only 22 compounds inhibit FLuc with IC50 ≤ 1 µM, and among the VEGFR2 oxazole subset, compound 24 is the strongest FLuc inhibitor (0.26 µM) while maintaining measurable VEGFR2 activity . More VEGFR2-potent analogs (e.g., GW632046X, FLuc IC50 = 0.58 µM) show weaker FLuc inhibition despite sharing the aniline moiety, indicating that the aniline electronic environment in the unsubstituted compound optimizes FLuc ATP-site complementarity.

Firefly luciferase inhibition mechanism ATP-competitive luciferase inhibitors Bioluminescence assay interference

Physicochemical Profile: Reduced Molecular Weight and Topological Polar Surface Area Relative to Optimized Analogs

2-Anilino-5-aryloxazole 24 has a molecular weight of 236.27 Da and a topological polar surface area (TPSA) of ~38 Ų, computed from its C15H12N2O formula . In contrast, oxazole 39 (molecular weight >450 Da) and other potent analogs carry bulky substituents that increase MW by >200 Da and TPSA by >40 Ų . The low MW and TPSA of compound 24 place it within lead-like and fragment-like chemical space (MW <300 Da, TPSA <60 Ų), making it a suitable starting scaffold for fragment-based VEGFR2 drug discovery or for use in cellular assays where permeability may be confounded by larger analogs.

Drug-likeness Lead-like properties Fragment-based screening

Selectivity Profile: Compound 24 Targets VEGFR1, VEGFR2, and VEGFR3 with Modest Potency

2-Anilino-5-aryloxazole 24 is annotated as an inhibitor of VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) in the DrugMap therapeutic target database . While quantitative IC50 data for VEGFR1 and VEGFR3 are not reported in the primary SAR paper, the pan-VEGFR inhibition pattern is distinct from later-generation selective VEGFR2 inhibitors developed from the same scaffold, which achieve >100-fold selectivity over VEGFR1 . This broad VEGFR inhibition may be preferable for applications requiring complete blockade of VEGF signaling (e.g., angiogenesis assays) rather than isoform-selective probing.

VEGFR kinase selectivity Angiogenesis signaling Multi-target kinase profiling

Best-Fit Application Scenarios for 2-Anilino-5-aryloxazole 24 Based on Quantitative Evidence


FLuc Counter-Screen Control in High-Throughput VEGFR2 Inhibitor Screening

When screening compound libraries against VEGFR2 using FLuc-based reporter gene assays, 2-anilino-5-aryloxazole 24 (FLuc IC50 = 0.26 µM; VEGFR2 IC50 = 1.2 µM) serves as an essential dual-activity reference standard to distinguish genuine VEGFR2 inhibitors from FLuc-mediated false positives . Its 4.6-fold FLuc selectivity means that compounds showing >10-fold weaker FLuc inhibition can be confidently classified as true VEGFR2 hits.

Minimal Pharmacophore Anchor for Fragment-Based VEGFR2 Drug Design

With a molecular weight of only 236 Da and the core 2-anilino-5-aryloxazole hinge-binding motif, compound 24 provides the minimal substructure for fragment elaboration . Medicinal chemists can purchase compound 24 as the starting scaffold and systematically install the 5-ethylsulfonyl-2-methoxyphenyl aniline and 3-pyridyl aryl substituents that X-ray crystallography shows are required to achieve the 55-fold potency gain realized by oxazole 39 (IC50 22 nM) .

Negative Control for VEGFR2 Kinase Selectivity Profiling Panels

Kinase profiling services require a structurally matched, weakly active control compound to calibrate VEGFR2 inhibition thresholds. Compound 24 (VEGFR2 IC50 = 1.2 µM) is structurally identical in its oxazole core to the high-potency analog oxazole 39 (IC50 = 22 nM), making it the ideal low-affinity comparator for assessing non-specific binding or aggregation artifacts in biochemical kinase assays .

Pan-VEGFR Pathway Inhibition in Angiogenesis Model Systems

For ex vivo angiogenesis assays (e.g., HUVEC tube formation, rat aortic ring) where complete VEGF pathway blockade is desired, compound 24's predicted pan-VEGFR activity (VEGFR1, VEGFR2, VEGFR3) may be advantageous over highly selective VEGFR2 inhibitors from the same series . Users should independently verify VEGFR1 and VEGFR3 IC50 values due to limited published quantitative selectivity data.

Quote Request

Request a Quote for 2-Anilino-5-aryloxazole 24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.